1-ethyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-ethyl-1H-pyrazol-4-amine hydrochloride is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by an ethyl group attached to the nitrogen at position 1 and an amino group at position 4, with the hydrochloride salt form enhancing its solubility in water. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
1-Ethyl-1H-pyrazol-4-amine hydrochloride, also known as this compound, 95% or 1-Ethyl-1H-pyrazol-4-ylamine hydrochloride, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei .
Mode of Action
The compound interacts with its targets by inhibiting the growth of the parasites. A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the potent antileishmanial activity of pyrazole derivatives . The compound fits well in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . The compound has a log Kp (skin permeation) of -7.08 cm/s .
Result of Action
The result of the compound’s action is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1H-pyrazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as hydrazines.
Substitution: Nucleophilic substitution reactions at the amino group can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
1-ethyl-1H-pyrazol-4-amine hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.
4-amino-1H-pyrazole: Lacks the ethyl group at position 1.
5-amino-1-arylpyrazole: Contains an aryl group at position 1 instead of an ethyl group
Uniqueness
1-ethyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 1 and the amino group at position 4 allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-ethylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-2-8-4-5(6)3-7-8;/h3-4H,2,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVXVNPYUBGBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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